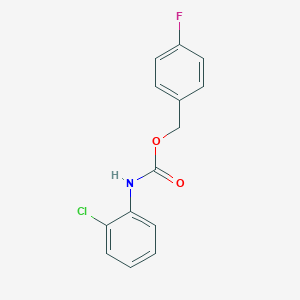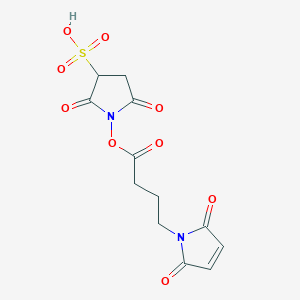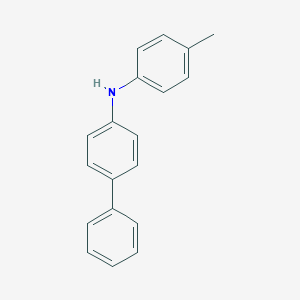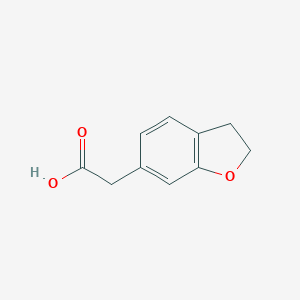
(R)-1-p-Tolyl-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield and purity information.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Bioproduction of Propanediols
The metabolic engineering of Escherichia coli for the production of enantiomerically pure R-1,2-propanediol (1,2-PD) from glucose demonstrates a significant step towards sustainable chemical production. This approach utilizes renewable resources, aligning with green chemistry principles. The modified E. coli strains, expressing specific dehydrogenase genes, facilitate the anaerobic production of R-1,2-PD, highlighting the potential of microbial systems in producing valuable chemicals from renewable substrates (Altaras & Cameron, 1999).
Catalytic Conversion Processes
The hydrogenolysis of 1,2-propanediol to produce biopropanols from glycerol has been optimized using Rh/SiO2 catalysts modified with ReOx species. This process demonstrates high activity and selectivity, offering a promising route for converting glycerol, a byproduct of biodiesel production, into valuable propanols. The catalytic system presents an efficient method for glycerol valorization, contributing to the sustainability of the biodiesel industry (Amada et al., 2010).
Microbial 1,3-Propanediol Production
Research into the microbial production of 1,3-propanediol (1,3-PD) from glycerol has expanded significantly due to its applications in polycondensate synthesis. The fermentation process, primarily involving Clostridia and Enterobacteriaceae, is a key focus for enhancing the biosynthesis of 1,3-PD. This biotechnological approach is geared towards developing cost-effective and environmentally friendly methods for producing bulk chemicals from alternative substrates like glucose (Biebl et al., 1999).
Advances in Genetically Engineered Microorganisms
The development of genetically engineered microorganisms for the enhanced biosynthesis of 1,3-PD showcases significant advancements in biotechnology. By modifying the genome of bacteria through techniques like mutagenesis and genetic engineering, researchers have been able to overcome limitations associated with natural microorganisms, such as low productivity and metabolite inhibition. This progress opens up new possibilities for the efficient and sustainable production of 1,3-PD, a key chemical used in various industrial applications (Yang et al., 2018).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be pursued, and any improvements that could be made to its synthesis.
For a specific compound, you would need to consult the relevant scientific literature. Databases such as PubMed for biomedical literature, the American Chemical Society publications for chemical literature, and others can be very helpful. Please note that not all compounds will have information available in all these categories. Some compounds may not have been thoroughly studied, and for others, some categories may not be applicable. For example, an inorganic compound may not have a mechanism of action because it doesn’t interact with biological systems.
I hope this general approach is helpful. If you have a different compound or a more specific question about “®-1-p-Tolyl-1-propanol”, feel free to ask!
Propiedades
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-p-Tolyl-1-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

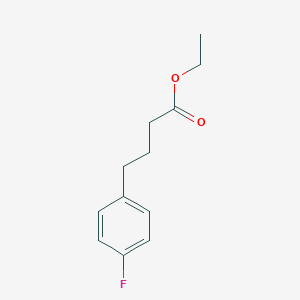
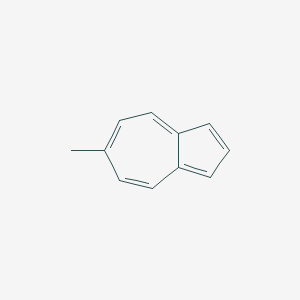
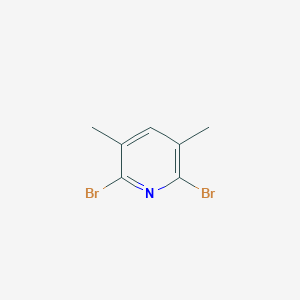
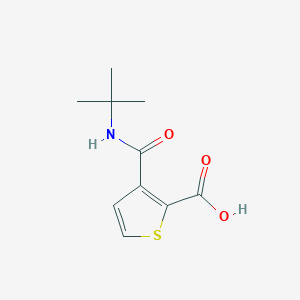
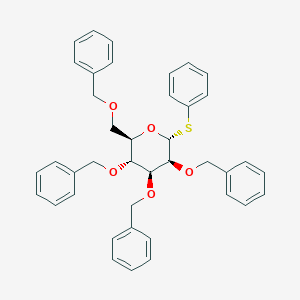
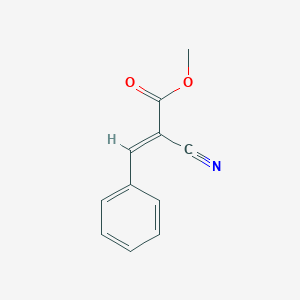
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
